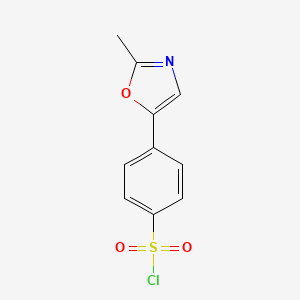
4-(2-Methyl-1,3-oxazol-5-yl)benzenesulfonyl chloride
Overview
Description
“4-(2-Methyl-1,3-oxazol-5-yl)benzenesulfonyl chloride” is a chemical compound with the CAS Number: 293306-72-6 . It has a molecular weight of 257.7 and its IUPAC name is this compound . It is a solid at room temperature .
Synthesis Analysis
A new method for obtaining 4-(2-methyl-1,3-oxazol-5-yl)benzenesulfonamide, an antiglaucomatous drug candidate oxazopt, was developed using a diazotization reaction . The synthesis involves the acylation of 2-amino-1-phenylethanone 1 with acetyl chloride to form N-(2-oxo-2-phenylethyl) acetamide 2. The second stage is cyclodehydration of compound 2 in sulfuric acid leads to the formation of 2-methyl-5-phenyloxazole 3. The latter one underwent to sulfochlorination in a mixture of thionyl chloride and chlorosulfonic acid, the resulting 4-(2-methyloxazol-5-yl)benzene-1-sulfonyl chloride 4 was treated with an aqueous ammonia solution .Molecular Structure Analysis
The molecular formula of “this compound” is C10H8ClNO3S.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” include acylation, cyclodehydration, and sulfochlorination .Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 257.7 and its IUPAC name is this compound .Scientific Research Applications
Facile Synthesis and Antimicrobial Activities
Researchers have synthesized novel derivatives using a coupling reaction involving aminopyrazol-4-carbonitrile and aryl diazonium chlorides, testing these compounds for antimicrobial properties. This study demonstrates the compound's utility in creating antimicrobial agents (Al‐Azmi & Mahmoud, 2020).
Solid-Phase Synthesis
Polymer-supported benzenesulfonamides prepared from immobilized primary amines and nitrobenzenesulfonyl chloride served as key intermediates in chemical transformations, showcasing the compound's role in synthesizing diverse privileged scaffolds (Fülöpová & Soural, 2015).
Friedel-Crafts Sulfonylation
The use of ionic liquids as a reaction medium and Lewis acid catalyst for Friedel-Crafts sulfonylation of benzene and substituted benzenes with 4-methyl benzenesulfonyl chloride highlights the compound's application in enhancing reactivity and yields in sulfonylation reactions (Nara, Harjani, & Salunkhe, 2001).
UV Protection and Antimicrobial Treatment for Textiles
Derivatives have been utilized for simultaneous dyeing and easy protection finishing of cotton textile, improving the fabric's dyeability, UV protection, and antibacterial properties, indicating the compound's utility in textile industry applications (Mohamed, Abdel-Wahab, & Fahmy, 2020).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
4-(2-methyl-1,3-oxazol-5-yl)benzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO3S/c1-7-12-6-10(15-7)8-2-4-9(5-3-8)16(11,13)14/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACSNDJTZQWNDQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(O1)C2=CC=C(C=C2)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

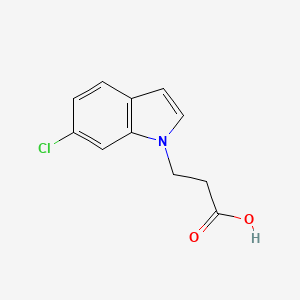
![4-[4-(2-Methoxyethyl)phenoxy]butanoic acid](/img/structure/B1523167.png)
![3-Amino-2-[(3-fluorophenyl)methyl]propan-1-ol](/img/structure/B1523169.png)
![1-Amino-3-[3-(trifluoromethyl)phenoxy]propan-2-ol](/img/structure/B1523170.png)
![2-[(4-Cyanophenyl)sulfanyl]propanoic acid](/img/structure/B1523173.png)
![N,N-dimethyl-3-[(methylamino)methyl]aniline](/img/structure/B1523174.png)
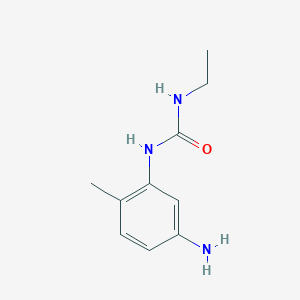
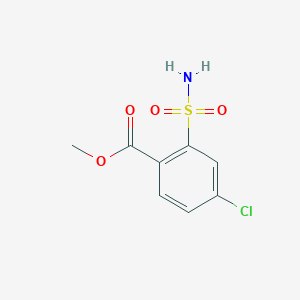
![2-[4-(1-Aminoethyl)-2-methoxyphenoxy]ethan-1-ol](/img/structure/B1523180.png)
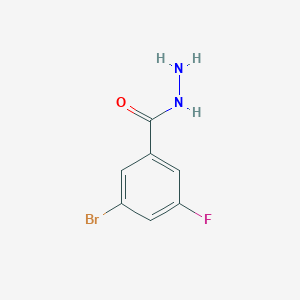
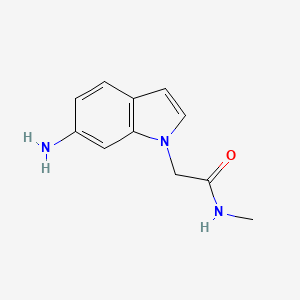
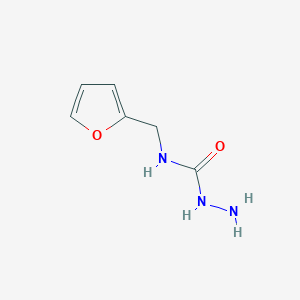
![3-Amino-1-[2-(pyridin-2-yl)ethyl]urea](/img/structure/B1523187.png)
![3-Amino-1-{[3-(trifluoromethyl)phenyl]methyl}urea](/img/structure/B1523189.png)